Cas no 2580178-67-0 (tert-butyl 2-azaspiro4.4nonane-1-carboxylate)

tert-butyl 2-azaspiro4.4nonane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate
- EN300-27728951
- 2580178-67-0
- tert-butyl 2-azaspiro4.4nonane-1-carboxylate
-
- Inchi: 1S/C13H23NO2/c1-12(2,3)16-11(15)10-13(8-9-14-10)6-4-5-7-13/h10,14H,4-9H2,1-3H3
- InChI Key: FNMXIWBNSBTWFY-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C1C2(CCN1)CCCC2)=O
Computed Properties
- Exact Mass: 225.172878976g/mol
- Monoisotopic Mass: 225.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 38.3Ų
tert-butyl 2-azaspiro4.4nonane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27728951-1.0g |
tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate |
2580178-67-0 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
Enamine | EN300-27728951-2.5g |
tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate |
2580178-67-0 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-27728951-1g |
tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate |
2580178-67-0 | 1g |
$770.0 | 2023-09-10 | ||
Enamine | EN300-27728951-10g |
tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate |
2580178-67-0 | 10g |
$3315.0 | 2023-09-10 | ||
Enamine | EN300-27728951-0.1g |
tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate |
2580178-67-0 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
Enamine | EN300-27728951-5.0g |
tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate |
2580178-67-0 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
Enamine | EN300-27728951-5g |
tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate |
2580178-67-0 | 5g |
$2235.0 | 2023-09-10 | ||
Enamine | EN300-27728951-0.25g |
tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate |
2580178-67-0 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
Enamine | EN300-27728951-0.5g |
tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate |
2580178-67-0 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
Enamine | EN300-27728951-0.05g |
tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate |
2580178-67-0 | 95.0% | 0.05g |
$647.0 | 2025-03-19 |
tert-butyl 2-azaspiro4.4nonane-1-carboxylate Related Literature
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
Additional information on tert-butyl 2-azaspiro4.4nonane-1-carboxylate
tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate (CAS No. 2580178-67-0): A Versatile Building Block in Modern Organic Synthesis
The compound tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate (CAS No. 2580178-67-0) is a highly specialized and valuable intermediate in the field of organic chemistry. Its unique spirocyclic structure and tert-butyl carboxylate functional group make it a sought-after building block for the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research. The 2-azaspiro[4.4]nonane core is a key motif in drug discovery, often employed to enhance the bioavailability and metabolic stability of potential therapeutics.
In recent years, the demand for spirocyclic compounds has surged due to their ability to mimic natural product architectures and their potential in addressing challenging biological targets. Researchers are increasingly exploring tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate as a precursor for the development of novel kinase inhibitors, GPCR modulators, and CNS-active agents. Its structural rigidity and stereochemical complexity offer unique advantages in the design of next-generation small-molecule drugs.
The synthesis of tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate typically involves multi-step organic transformations, including cyclization reactions and protecting group strategies. Modern synthetic approaches often leverage catalytic asymmetric methods to access enantiomerically pure forms of this compound, which is critical for applications in chiral drug development. The tert-butyl ester group serves as a versatile handle for further derivatization, enabling chemists to introduce diverse functional groups with high precision.
From an industrial perspective, tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate is gaining attention as a scalable intermediate. Companies specializing in custom synthesis and contract research are investing in efficient production routes to meet the growing demand from the pharmaceutical sector. The compound's stability under standard storage conditions and compatibility with a wide range of reaction conditions further enhance its appeal for large-scale applications.
In the context of green chemistry, researchers are exploring sustainable methods for the preparation of spirocyclic scaffolds. Innovations such as photocatalysis and electrochemical synthesis are being investigated to reduce the environmental footprint of producing compounds like tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate. These advancements align with the broader industry shift toward eco-friendly manufacturing and atom-efficient processes.
The analytical characterization of tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate relies on advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for confirming the compound's purity, stereochemistry, and structural integrity, which are critical parameters for its use in high-value applications. The availability of high-quality analytical data is a key factor driving its adoption in academic and industrial settings.
Looking ahead, the versatility of tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate positions it as a cornerstone in the development of innovative therapeutic agents. Its role in fragment-based drug design and combinatorial chemistry underscores its importance in modern medicinal chemistry. As the pharmaceutical industry continues to prioritize targeted therapies and precision medicine, compounds with well-defined spirocyclic architectures are expected to play an increasingly prominent role.
For researchers and manufacturers, sourcing high-purity tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate is a critical consideration. Reputable suppliers provide detailed certificates of analysis and technical data sheets to ensure compliance with rigorous quality standards. The compound's CAS No. 2580178-67-0 serves as a unique identifier, facilitating accurate procurement and regulatory documentation.
In summary, tert-butyl 2-azaspiro[4.4]nonane-1-carboxylate represents a fusion of structural elegance and synthetic utility. Its applications span from early-stage drug discovery to large-scale production, making it a valuable asset in the toolkit of modern chemists. As scientific understanding of spirocyclic systems deepens, this compound is poised to contribute to breakthroughs in diverse areas of chemical and life sciences.
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